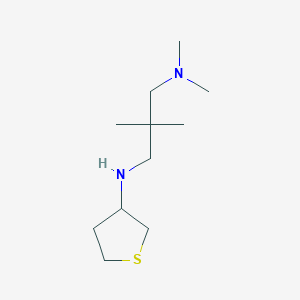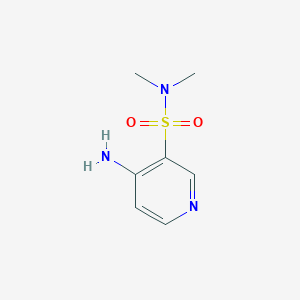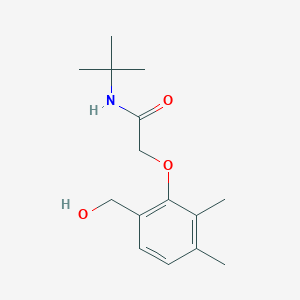
(6-(tert-Butylamino)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(tert-Butylamino)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tert-butylamino group at the 6-position and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butylamine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed between 3-pyridinecarboxaldehyde and tert-butylamine to the desired alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to increase yield and reduce costs. This may include the use of more efficient catalysts or alternative reducing agents.
Continuous Flow Synthesis: In some cases, continuous flow synthesis techniques are employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(6-(tert-Butylamino)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridinecarboxaldehyde or pyridinecarboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(6-(tert-Butylamino)pyridin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or inflammation, depending on its specific application.
相似化合物的比较
Similar Compounds
(6-tert-Butylpyridin-3-yl)methanol: Similar in structure but lacks the amino group.
4-(tert-Butylamino)pyridine: Similar but with the amino group at a different position on the pyridine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
(6-(tert-Butylamino)pyridin-3-yl)methanol is unique due to the specific positioning of the tert-butylamino and methanol groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable in various research and industrial applications.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
[6-(tert-butylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-6,13H,7H2,1-3H3,(H,11,12) |
InChI 键 |
SFXGPCIFMBZGMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=NC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)

![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)

![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)



![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)

